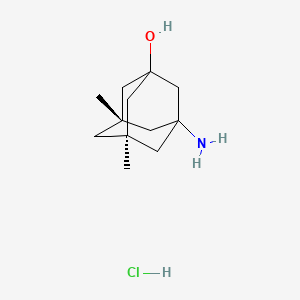![molecular formula C13H18Cl3N B13856613 [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring substituted with a 2,4-dichlorophenyl group and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the cyclohexyl ring with the 2,4-dichlorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and its role in drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: This compound lacks the hydrochloride group but shares a similar core structure.
[1-(2,4-Dichlorophenyl)cyclohexyl]methanol: This compound has a hydroxyl group instead of the methanamine group.
Uniqueness: The presence of the methanamine group and the hydrochloride salt form distinguishes [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride from its analogs
属性
分子式 |
C13H18Cl3N |
|---|---|
分子量 |
294.6 g/mol |
IUPAC 名称 |
[1-(2,4-dichlorophenyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H |
InChI 键 |
PLXUUUZUQBLIQN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


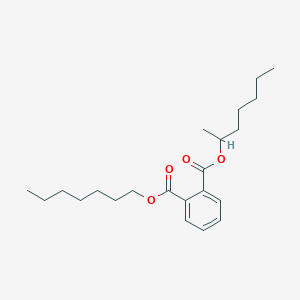
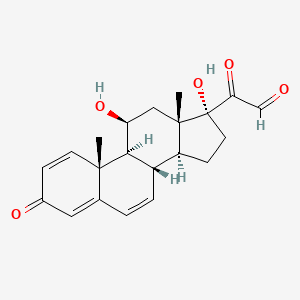

![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
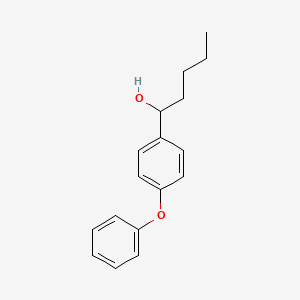
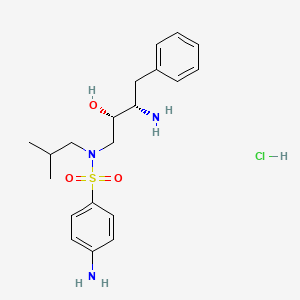
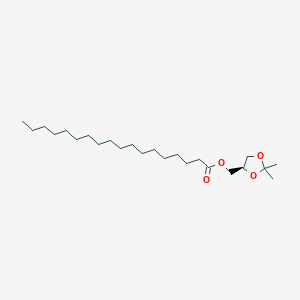
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
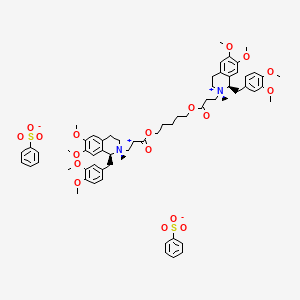

![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)

